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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Reelin protein, a critical extracellular

matrix glycoprotein involved in neuronal migration, synaptic plasticity, and overall brain

development. This document covers the protein's discovery, structural characteristics,

quantitative data, detailed signaling pathways, and the experimental protocols used to

investigate its function.

Discovery and Overview
The Reelin protein was identified through studies of the reeler mouse, a mutant strain first

described in 1951 by D.S. Falconer, which exhibits a characteristic "reeling" gait. It was not until

1995 that the gene responsible for this phenotype, named RELN, was identified. The absence

of a functional Reelin protein leads to severe disruptions in the layered structures of the brain,

including the cerebral cortex, hippocampus, and cerebellum.

Reelin is primarily secreted by Cajal-Retzius cells in the marginal zone of the developing cortex

and hippocampus. In the adult brain, its expression shifts to a subpopulation of GABAergic
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interneurons. Beyond its role in early development, Reelin is crucial for modulating synaptic

plasticity, long-term potentiation, and dendritic spine development in the mature brain.

Dysregulation of Reelin signaling has been implicated in several neurological and psychiatric

disorders, including lissencephaly, schizophrenia, bipolar disorder, and Alzheimer's disease.[1]

[2]

Quantitative Data Summary
The following tables summarize key quantitative data for the Reelin protein and its interactions.

Table 1: Molecular Characteristics of Human Reelin
Property Value Reference

Gene Name RELN [1]

Chromosomal Location 7q22.1 [1]

Amino Acid Count 3461 [1]

Predicted Molecular Weight ~388 kDa (un-glycosylated) [1]

Glycosylated Molecular Weight ~420-450 kDa [3][4]

Full-Length Protein (Western

Blot)
~420 kDa [4]

Table 2: Major Proteolytic Fragments of Reelin
Reelin undergoes in vivo proteolytic cleavage at two primary sites, generating several

fragments. The approximate molecular weights as determined by SDS-PAGE are listed below.
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Fragment Name Description
Approximate
Molecular Weight
(kDa)

Reference

N-R6

N-terminal fragment

from C-terminal

cleavage

~310 kDa [4][5]

R3-8
Central and C-

terminal fragment

Not consistently

reported
[5]

N-R2

N-terminal fragment

from N-terminal

cleavage

~180 kDa [3][4][6]

R3-6 (Central

Fragment)

Biologically active

central region
~190 kDa [7]

C-terminal Fragment

(from C-t site)
C-terminal repeats ~100 kDa [4]

C-terminal Fragment

(from N-t site)
C-terminal repeats ~250 kDa [4]

Table 3: Reelin Expression and Binding Affinity
Parameter Details Reference

Primary Expression

(Developing Brain)

Cajal-Retzius cells (cortex,

hippocampus)
[1][2]

Primary Expression (Adult

Brain)
GABAergic interneurons [2]

Altered Expression Levels

Reduced by up to 50% in

some brain regions in

schizophrenia. Increased by

~40% in the cortex of

Alzheimer's disease patients.

[1][3]

Receptor Binding Affinity
Reelin binds to ApoER2 and

VLDLR.
[8][9]
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Reelin Signaling Pathways
Reelin mediates its effects through a canonical signaling pathway that is crucial for neuronal

positioning and a series of downstream pathways that regulate cytoskeletal dynamics and gene

expression.

Canonical Reelin Signaling Pathway
The core of Reelin signaling is initiated by its binding to the lipoprotein receptors ApoER2 and

VLDLR. This binding event triggers the clustering of these receptors, leading to the recruitment

and subsequent tyrosine phosphorylation of the intracellular adaptor protein, Disabled-1

(Dab1). This phosphorylation is carried out by Src family kinases (SFKs), such as Fyn and Src.

Phosphorylated Dab1 (pDab1) serves as a scaffold for various downstream signaling

molecules, initiating cascades that affect cell adhesion, migration, and cytoskeletal

arrangement.[2][10]
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Figure 1: Canonical Reelin signaling pathway leading to downstream cellular responses.
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Downstream Effector Pathways
Phosphorylated Dab1 activates several downstream pathways:

PI3K/Akt Pathway: pDab1 activates Phosphoinositide 3-kinase (PI3K), which in turn

activates Akt. The Akt kinase plays a role in cell survival and inhibits Glycogen Synthase

Kinase 3β (GSK3β), a key regulator of the cytoskeleton. Akt also activates the mTOR

pathway, which is involved in dendritic growth and protein synthesis.[10][11]

Crk/C3G/Rap1 Pathway: pDab1 recruits Crk family adaptor proteins (Crk/CrkL). This leads to

the activation of the guanine nucleotide exchange factor C3G, which subsequently activates

the small GTPase Rap1. The Rap1 pathway is critical for regulating cell adhesion and

cytoskeletal dynamics, which are essential for neuronal migration.[10][12]

Experimental Protocols
This section provides detailed methodologies for key experiments used in Reelin research.

Co-Immunoprecipitation (Co-IP) of Reelin-Receptor
Complexes
This protocol is designed to isolate and detect the interaction between Reelin and its receptors

(ApoER2/VLDLR) and the subsequent recruitment of Dab1 from brain tissue lysates.
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Figure 2: Workflow for Co-Immunoprecipitation of Reelin signaling components.
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Methodology:

Tissue Lysis: Homogenize dissected brain tissue (e.g., cortex or hippocampus) on ice in 1

mL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

[13]

Clarification: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C. Carefully

transfer the supernatant to a new pre-chilled microfuge tube.[13]

Pre-Clearing (Optional but Recommended): Add 20-30 µL of Protein A/G agarose bead slurry

to the lysate and incubate on a rotator for 1 hour at 4°C to minimize non-specific binding.

Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C and transfer the

supernatant to a fresh tube.[14][15]

Immunoprecipitation: Add 2-4 µg of the primary antibody (e.g., anti-Dab1) to the pre-cleared

lysate. Incubate overnight at 4°C with gentle rotation.[13][16]

Complex Capture: Add 40 µL of Protein A/G bead slurry to each sample and incubate for 2-4

hours at 4°C with rotation to capture the immune complexes.[17]

Washing: Pellet the beads by centrifugation (1,000 x g for 1 minute, 4°C). Discard the

supernatant. Wash the beads three to five times with 500 µL of cold lysis buffer, pelleting the

beads between each wash.[17]

Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 30-50 µL

of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the

proteins.

Analysis: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-

PAGE gel for electrophoresis. Transfer proteins to a PVDF membrane and perform Western

blotting with antibodies specific for ApoER2, VLDLR, and phosphorylated Dab1.

In Vitro Kinase Assay for Dab1 Phosphorylation
This protocol details the procedure for stimulating cultured neurons with Reelin and assessing

the subsequent phosphorylation of Dab1.
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Methodology:

Cell Culture: Plate primary cortical or hippocampal neurons and culture for 3-5 days.

Stimulation: Treat the cultured neurons with Reelin-conditioned media or purified Reelin

protein for 20 minutes. A mock-conditioned media (from non-transfected cells) serves as a

negative control.[11][16]

Lysis: Following stimulation, wash the cells with ice-cold PBS and lyse them using a buffer

containing phosphatase inhibitors (e.g., RIPA buffer as described in 4.1).

Immunoprecipitation of Dab1:

Incubate 30-50 µg of total protein from the cell lysate with a polyclonal anti-Dab1 antibody

overnight at 4°C.[11]

Add Protein A-agarose beads and incubate for 2 hours to capture the immune complexes.

Wash the beads three times with NP-40 buffer.[11]

Western Blot Analysis:

Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

Probe the membrane with a primary antibody against phosphotyrosine (e.g., 4G10) to

detect phosphorylated Dab1.[16][18]

To ensure equal loading, the membrane can be stripped and re-probed with an anti-Dab1

antibody.

Transwell Cell Migration Assay
This assay measures the chemoattractant effect of Reelin on neuronal migration using a

Boyden chamber system.
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Figure 3: Workflow for a Transwell Cell Migration Assay.
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Methodology:

Chamber Preparation:

Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

Add 600 µL of chemoattractant media (e.g., media containing Reelin) to the lower

chamber. Use control media (mock) in separate wells as a negative control.[19][20]

Cell Preparation:

Harvest neuronal cells and resuspend them in serum-free media at a concentration of 1 x

10^6 cells/mL.[21]

Cell Seeding:

Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of

each Transwell insert.[19]

Incubation:

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, allowing cells to

migrate through the porous membrane towards the chemoattractant.[19]

Fixation and Staining:

After incubation, carefully remove the non-migrated cells from the upper surface of the

membrane using a cotton swab.[19][22]

Fix the migrated cells on the lower surface by immersing the insert in 70% ethanol for 10

minutes.[19][22]

Stain the cells by immersing the insert in a 0.1% crystal violet solution for 10 minutes at

room temperature.[19]

Wash the inserts thoroughly with distilled water to remove excess stain and allow them to

air dry.[19]
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Quantification:

Image the underside of the membrane using an inverted microscope.

Count the number of stained, migrated cells in several representative fields of view to

determine the average number of migrated cells per condition.[21]

Conclusion
The Reelin protein is a cornerstone of neurodevelopment, with its influence extending into the

functional plasticity of the adult brain. The intricate signaling cascade it initiates, centered

around the phosphorylation of Dab1, orchestrates complex cellular behaviors essential for the

formation of a properly structured and functional nervous system. The experimental protocols

detailed herein represent fundamental tools for dissecting this pathway, offering avenues for

further discovery and the identification of potential therapeutic targets for a range of

neurological and psychiatric conditions linked to Reelin dysfunction.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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